![molecular formula C16H18ClN3O4S B15183911 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride CAS No. 161364-53-0](/img/structure/B15183911.png)
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride is a complex organic compound that features a combination of imidazole, thiazolidine, and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling with benzoic acid derivatives. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are employed to enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting microbial cell functions . The thiazolidine moiety may interact with proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride is unique due to its combination of imidazole, thiazolidine, and benzoic acid moieties, which confer a diverse range of chemical and biological properties.
Propiedades
Número CAS |
161364-53-0 |
|---|---|
Fórmula molecular |
C16H18ClN3O4S |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H17N3O4S.ClH/c20-14(9-18-6-5-17-11-18)19-7-8-24-15(19)10-23-13-3-1-12(2-4-13)16(21)22;/h1-6,11,15H,7-10H2,(H,21,22);1H |
Clave InChI |
CTHCMPLOYKYWIL-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1C(=O)CN2C=CN=C2)COC3=CC=C(C=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






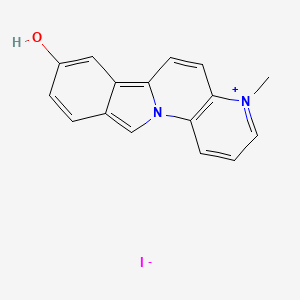
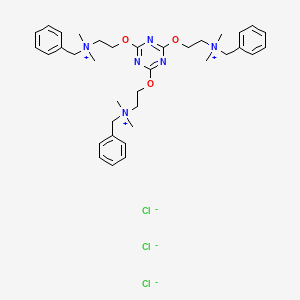


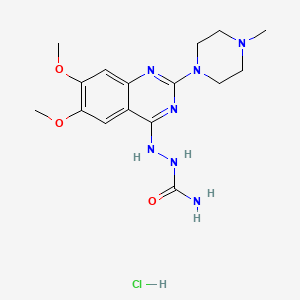
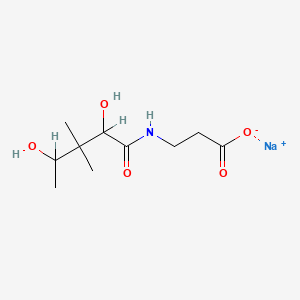

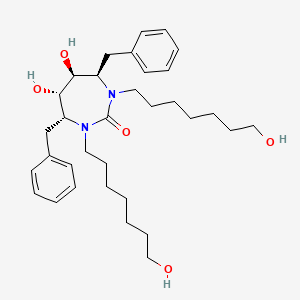
![N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid](/img/structure/B15183894.png)

